(-)-(1-氧代-2,2,5,5-四甲基吡咯烷-3-基)甲基甲硫基磺酸酯

描述

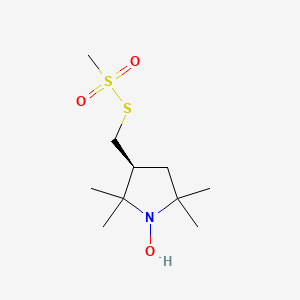

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is a compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring with four methyl groups and a methanethiosulfonate group, making it a versatile reagent in organic synthesis and biochemical research.

科学研究应用

Chemistry

In chemistry, (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is used as a reagent for the modification of thiol groups in proteins and other biomolecules. It is also employed in the synthesis of complex organic molecules through various substitution reactions .

Biology

In biological research, this compound is used to study enzyme activation and protein function by modifying cysteine residues in proteins. It is particularly useful in investigating redox-regulated proteins and thiol-dependent enzymes .

Medicine

Industry

Industrially, this compound is used in the production of polymers and other materials that require precise modification of thiol groups. It is also employed in the development of biofungicides and other agricultural chemicals .

作用机制

Target of Action

The primary target of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate (hereafter referred to as the compound) is DNA , specifically the N7-deoxyguanosine and N3-deoxyadenosine . These are key components of DNA and play a crucial role in the structure and function of the genetic material.

Mode of Action

The compound acts as an alkylating agent . It methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine, and to a much lesser extent also methylates at other oxygen and nitrogen atoms in DNA bases . This methylation can interfere with the DNA’s normal functioning, leading to changes in the genetic material.

Biochemical Pathways

The compound’s action affects the DNA replication process . It is believed that the compound stalls replication forks, and cells that are homologous recombination-deficient have difficulty repairing the damaged replication forks . This can lead to a variety of downstream effects, including cell cycle arrest, apoptosis, or mutations.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability

Result of Action

The compound’s action results in DNA damage . This damage can lead to a variety of cellular effects, depending on the cell’s ability to repair the damage. In some cases, the damage may lead to cell death or apoptosis.

生化分析

Biochemical Properties

This compound plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules by converting sulfhydryl groups on cysteine side chains into -S-S-CH3 . The reaction is reversible with DTT or TCEP, restoring the free sulfhydryl . It is used to modify thiol groups in creatine kinase .

Cellular Effects

It is known that it can influence cell function by modifying the activity of thiol-dependent enzymes .

Molecular Mechanism

At the molecular level, (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate exerts its effects by reversibly sulfenylating thiol-containing molecules . Reacting with reduced sulfhydryls (-SH) results in their modification to dithiomethane (-S-S-CH3) .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and its effects can be reversed with reducing agents .

Metabolic Pathways

It is known that the compound can interact with thiol-dependent enzymes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate typically involves the reaction of 2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO) with methanethiosulfonate reagents. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the compound in its pure form.

化学反应分析

Types of Reactions

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the methanethiosulfonate group to thiols.

Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol (DTT) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

相似化合物的比较

Similar Compounds

S-Methyl methanethiosulfonate: Similar in structure and function, used for sulfenylation of thiol groups.

N-Ethylmaleimide: Another thiol-reactive compound, commonly used to block thiol groups in proteins.

Uniqueness

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate is unique due to its combination of a stable nitroxide radical (TEMPO) and a reactive methanethiosulfonate group. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile tool in scientific research.

生物活性

The compound “(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate” (CAS No. 681034-14-0) is a derivative of pyrrolidine that has gained attention in biochemical research due to its unique structural features and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

- Molecular Formula : C10H21NO3S2

- Molecular Weight : 267.41 g/mol

- Structure : The compound features a pyrrolidine ring with an oxyl group, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with thiol groups in proteins through the methanethiosulfonate moiety. This interaction can lead to:

- Modification of Protein Function : By forming mixed disulfides with cysteine residues, the compound can alter protein conformation and function.

- Spin Labeling Applications : The oxyl group allows for electron paramagnetic resonance (EPR) studies, enabling researchers to investigate protein dynamics and conformational changes.

In Vitro Studies

- Protein Interaction : In a study involving the reassembly of multimeric membrane proteins, this compound was utilized as a spin label to monitor conformational changes in the sodium-coupled aspartate transporter (GltPh). The findings indicated that the reassembled transporter exhibited functional characteristics similar to the native protein, confirming the utility of this compound in studying protein dynamics .

- EPR Measurements : The compound was incorporated into lipid bilayers for continuous-wave EPR measurements. Results showed that it effectively reports on the local environment around membrane proteins, providing insights into their structural dynamics under physiological conditions .

Case Studies

- Transporter Reassembly : A notable application involved using this compound in the reconstitution of GltPh into lipid vesicles. The study demonstrated that the spin-labeled reassembled transporter retained its substrate binding and transport activity, indicating that the compound can be pivotal in understanding membrane protein functionality .

- Structural Studies : Another case highlighted its role in elucidating voltage-dependent gating mechanisms in ion channels. By using this compound as a probe, researchers were able to map conformational changes associated with channel activation and inactivation states .

Data Summary

| Study Focus | Key Findings |

|---|---|

| Protein Dynamics | Confirmed functionality of reassembled GltPh similar to native transporter |

| EPR Applications | Effective spin labeling for monitoring protein conformational changes |

| Ion Channel Mechanisms | Provided insights into gating mechanisms through structural mapping |

属性

IUPAC Name |

(3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGRMWJGHAOGQV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@H](C(N1O)(C)C)CSS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654073 | |

| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681034-15-1 | |

| Record name | S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How was (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate used to study the BetP transporter dynamics?

A1: The research used (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-YL)methyl methanethiosulfonate, often abbreviated as MTSL, as a spin label to study the conformational changes of the BetP transporter. The spin label was attached to the protein, and Pulsed Electron-Electron Double Resonance (PELDOR) spectroscopy was employed to measure distances between the spin labels. These distances change as the protein undergoes conformational transitions. By analyzing the PELDOR data with molecular dynamics simulations, the researchers were able to correlate specific structural conformations of BetP with different stages of its transport cycle [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。